![molecular formula C11H11BrO4 B105719 Dimethyl 4-(bromomethyl)isophthalate CAS No. 16281-94-0](/img/structure/B105719.png)
Dimethyl 4-(bromomethyl)isophthalate
Overview
Description
Dimethyl 4-(bromomethyl)isophthalate is a chemical compound with the molecular formula C11H11BrO4 . It contains a total of 27 bonds, including 16 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, and 2 aromatic esters .
Molecular Structure Analysis
The molecular structure of Dimethyl 4-(bromomethyl)isophthalate includes a six-membered aromatic ring and two ester groups . The InChI code for this compound is 1S/C11H11BrO4/c1-15-10(13)7-3-4-8(6-12)9(5-7)11(14)16-2/h3-5H,6H2,1-2H3 .Physical And Chemical Properties Analysis
Dimethyl 4-(bromomethyl)isophthalate is a solid or liquid compound . It has a molecular weight of 287.11 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the current literature.Scientific Research Applications
Chemical Synthesis
Dimethyl 4-(bromomethyl)isophthalate is used in chemical synthesis . It can be used as a reagent or building block in the synthesis of more complex molecules. The bromomethyl group can undergo various reactions, such as substitution reactions, to form new bonds and create new compounds .
Material Science
In material science, this compound can be used in the production of polymers . The ester groups in the molecule can participate in polymerization reactions, leading to the formation of polyesters .
Chromatography
Dimethyl 4-(bromomethyl)isophthalate can be used in chromatography, a method used to separate mixtures . The compound can be used as a stationary phase or as a component of the mobile phase .
Environmental Science
This compound has been studied in the context of environmental science . Specifically, a yeast strain, Trichosporon DMI-5-1, has been found to degrade dimethyl phthalate esters (DMPEs), including dimethyl 4-(bromomethyl)isophthalate . This could have implications for the bioremediation of environments contaminated with these types of compounds .
Plasticizers
Dimethyl 4-(bromomethyl)isophthalate belongs to the family of phthalate esters (PAEs), which are mainly used as plasticizers and additives to provide flexibility and workability in plastic products .
Dyeing Properties
Dimethyl isophthalate (DMI), one of the isomers of DMPEs, is mainly used to synthesize sodium dimethyl isophthalate-5-sulfonate to improve the dyeing properties of polyesters .
Mechanism of Action
Biochemical Pathways
It’s worth noting that similar compounds, such as phthalates, have been shown to disrupt various biochemical pathways .
Pharmacokinetics
It has been suggested that the compound has high gastrointestinal absorption and is a potential inhibitor of cyp1a2 and cyp2c19 . These properties could impact the bioavailability of the compound.
Action Environment
It’s worth noting that the compound should be stored in an inert atmosphere at 2-8°c .
Safety and Hazards
Dimethyl 4-(bromomethyl)isophthalate is classified as a dangerous compound. It has been assigned the signal word “Danger” and is associated with hazard statements H301, H311, H331, and H341 . Precautionary measures include avoiding contact with skin and eyes, wearing protective equipment, and ensuring adequate ventilation .
properties
IUPAC Name |
dimethyl 4-(bromomethyl)benzene-1,3-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO4/c1-15-10(13)7-3-4-8(6-12)9(5-7)11(14)16-2/h3-5H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANRZBUXUDASAAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)CBr)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50565437 | |
Record name | Dimethyl 4-(bromomethyl)benzene-1,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50565437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 4-(bromomethyl)isophthalate | |
CAS RN |
16281-94-0 | |
Record name | Dimethyl 4-(bromomethyl)benzene-1,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50565437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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